lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide

Description

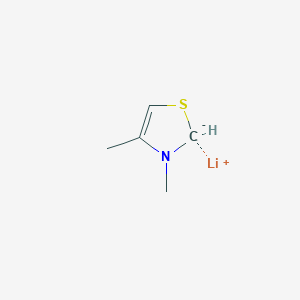

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

645398-35-2 |

|---|---|

Molecular Formula |

C5H8LiNS |

Molecular Weight |

121.2 g/mol |

IUPAC Name |

lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide |

InChI |

InChI=1S/C5H8NS.Li/c1-5-3-7-4-6(5)2;/h3-4H,1-2H3;/q-1;+1 |

InChI Key |

NDWRWBJILJBMBH-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC1=CS[CH-]N1C |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Lithium;3,4 Dimethyl 2h 1,3 Thiazol 2 Ide

Nucleophilic Reactivity

The primary mode of reactivity for lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide involves the nucleophilic addition or substitution at an electrophilic center. The electron-rich C2 carbon readily attacks electron-deficient atoms, leading to the formation of a new covalent bond.

Additions to Carbonyl Electrophiles (Aldehydes, Ketones)

This compound is expected to react readily with aldehydes and ketones in a nucleophilic addition reaction. masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds via the attack of the thiazolyl anion on the electrophilic carbonyl carbon. The resulting product, after an acidic workup, is a secondary or tertiary alcohol, respectively. masterorganicchemistry.comcolby.edu The general mechanism involves the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

The addition of organolithium reagents to aldehydes typically yields secondary alcohols, while addition to ketones produces tertiary alcohols. masterorganicchemistry.com This reactivity pattern is fundamental in organic synthesis for the construction of complex alcohol functionalities. youtube.comacademie-sciences.fr

Table 1: Expected Products from the Reaction of this compound with Carbonyl Compounds

| Electrophile | Reagent | Expected Product (after workup) |

| Aldehyde (R-CHO) | This compound | (3,4-dimethylthiazol-2-yl)(R)methanol |

| Ketone (R-CO-R') | This compound | 1-(3,4-dimethylthiazol-2-yl)-1-(R,R')ethanol |

This table is based on the general reactivity of organolithium reagents with carbonyl compounds. masterorganicchemistry.comcolby.edu

Reactions with Acyl Halides and Other C-Electrophiles

The reaction of this compound with acyl halides is anticipated to proceed through a nucleophilic acyl substitution mechanism. The initial attack of the thiazolyl anion on the acyl halide would form a tetrahedral intermediate. This intermediate would then collapse, expelling the halide ion to yield a 2-acyl-3,4-dimethylthiazole. This type of reaction is a common method for the synthesis of ketones.

Studies on the analogous 2-(trimethylsilyl)thiazole (B1297445) (2-TST) have shown that it reacts with various carbon electrophiles, including acyl chlorides, to produce the corresponding 2-substituted thiazoles in good yields. iupac.org This suggests that the lithium counterpart would be at least as, if not more, reactive.

Carbodesilylation Reactions (Contextual to 2-TST Analogs)

Carbodesilylation reactions of 2-(trimethylsilyl)thiazole (2-TST) provide a strong model for the reactivity of this compound. researchgate.net In these reactions, the silyl (B83357) group is displaced by a carbon electrophile. This process occurs readily at the 2-position of the thiazole (B1198619) ring. researchgate.net The facility of this reaction highlights the inherent nucleophilicity of the C2 position of the thiazole ring, a property that is directly exploited in the corresponding lithium derivative. The reaction of 2-TST with various aldehydes and ketones has been shown to proceed efficiently, further underscoring the utility of thiazole-based nucleophiles in C-C bond formation. researchgate.netiupac.org

Reactivity with Other Electrophilic Species (e.g., Halogenating Agents, Heteroaryl Cations)

Beyond carbon-based electrophiles, this compound is expected to react with a variety of other electrophilic species. For instance, treatment with halogenating agents such as N-bromosuccinimide (NBS) or iodine would likely result in the formation of 2-halo-3,4-dimethylthiazole.

Furthermore, reactions with heteroaryl cations are also plausible. The analogous 2-(trimethylsilyl)thiazole has been shown to react with such electrophiles. iupac.org This indicates that the lithiated species would readily engage in similar transformations, leading to the synthesis of more complex heterocyclic systems.

Specific Mechanistic Pathways

Intermediacy of Thiazolium Ylide Species (as observed in related chemistry)

Insufficient Data to Generate Article on the Reactivity of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data focusing on the reactivity and reaction mechanisms of the chemical compound this compound, particularly concerning the influence of its 3,4-dimethyl substituents on reactivity and regioselectivity.

The investigation into the chemical properties of this specific lithiated thiazole derivative did not yield detailed research findings, comparative studies, or mechanistic analyses that would be necessary to construct a thorough and scientifically accurate article as per the requested outline. While general principles of thiazole chemistry and the effects of substituents on other heterocyclic systems are documented, direct extrapolation to the target compound without specific experimental data would be speculative and not meet the required standards of scientific accuracy.

The search for information included queries on the reactivity of 2-lithiated 3,4-dimethylthiazole, the steric and electronic effects of the 3,4-dimethyl groups on its reactivity, and comparative studies with unsubstituted or differently substituted lithiated thiazoles. Despite these efforts, the retrieved results were of a general nature and did not provide the specific details needed to address the core aspects of the proposed article.

Therefore, due to the absence of dedicated research on the reactivity and regioselectivity of this compound, it is not possible to generate the requested professional and authoritative article at this time. Further experimental research and publication in peer-reviewed journals would be required to provide the necessary data to fulfill such a request.

Applications in Advanced Organic Synthesis

Role as a Masked Formyl Anion Equivalent

Lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide, and more commonly its stable and easily handled precursor 2-(trimethylsilyl)-3,4-dimethylthiazole, functions as a "masked" formyl anion equivalent. orgsyn.orgiupac.org This strategy circumvents the inherent instability of the formyl anion itself. The thiazole (B1198619) ring is exceptionally stable under a variety of reaction conditions, yet it can be efficiently converted into a formyl group (an aldehyde) through a reliable three-step, one-pot procedure. orgsyn.org This unmasking typically involves N-methylation of the thiazole ring, reduction with sodium borohydride (B1222165) to the corresponding thiazolidine, and subsequent hydrolysis with an electrophilic agent like mercuric chloride to release the aldehyde.

A general synthetic strategy, termed the "Thiazole-Aldehyde Synthesis," leverages the thiazole moiety as a latent aldehyde. orgsyn.org The core of this methodology involves the addition of the nucleophilic thiazole species to an electrophile, most notably an aldehyde. While the direct use of 2-lithio-3,4-dimethylthiazole is possible, the reaction is often more conveniently and efficiently carried out using 2-(trimethylsilyl)thiazole (B1297445). This silicon-bearing precursor reacts spontaneously with aldehydes without the need for a fluoride (B91410) catalyst, a process that proceeds through a unique thiazolium ylide intermediate. orgsyn.org

The general sequence for a one-carbon homologation of an aldehyde using this methodology is as follows:

Addition: The 2-thiazolyl anion equivalent (generated from its lithiated or silylated precursor) adds to a starting aldehyde to form a 2-(1-hydroxyalkyl)thiazole adduct.

Unmasking: The resulting thiazole adduct is then subjected to the unmasking sequence to convert the thiazole ring into a formyl group, yielding the one-carbon extended α-hydroxy aldehyde.

This methodology has proven to be a robust and high-fidelity tool for the synthesis of aldehydes bearing a wide array of functional groups. orgsyn.org

A significant advantage of the Thiazole-Aldehyde Synthesis is its applicability in an iterative fashion. iupac.org By repeating the sequence of thiazole addition followed by unmasking, carbon chains can be systematically elongated one carbon at a time. This iterative homologation has been particularly powerful in the synthesis of complex, polyhydroxylated molecules from simpler chiral precursors. iupac.org

For instance, starting with a simple chiral building block like D-glyceraldehyde, the iterative application of the thiazole-based chain elongation allows for the construction of higher-order sugars. iupac.org Each cycle adds a new stereocenter, and the stereochemical outcome of the addition can be controlled, leading to the synthesis of various stereoisomers. This strategy has been successfully employed to prepare a range of chiral polyhydroxylated aldehydes, including various pentoses and hexoses, demonstrating its utility in building stereocomplex structures. iupac.orgrsc.org

| Iterative Synthesis Step | Starting Material | Product of Thiazole Addition & Unmasking |

| Cycle 1 | D-Glyceraldehyde (3-carbon) | Aldehydo-D-erythrose (4-carbon) |

| Cycle 2 | Aldehydo-D-erythrose (4-carbon) | Aldehydo-D-ribose/arabinose (5-carbon) |

| Cycle 3 | 5-Carbon Aldose | 6-Carbon Aldose (Hexose) |

This table illustrates the principle of iterative chain elongation starting from a simple 3-carbon sugar.

Stereoselective Transformations

The addition of the thiazolyl anion to chiral electrophiles, particularly aldehydes, can proceed with a high degree of stereocontrol, making it a valuable tool in asymmetric synthesis.

The reaction of 2-(trimethylsilyl)thiazole with chiral aldehydes that possess a stereocenter adjacent to the carbonyl group occurs with high levels of diastereoselectivity. iupac.org For example, the addition to 2,3-O-isopropylidene-D-glyceraldehyde, a common chiral building block, proceeds with excellent anti-diastereoselectivity (typically 90-95%) to furnish the corresponding anti-diol adduct. iupac.org This predictable stereochemical outcome is crucial for the synthesis of specific isomers of polyhydroxylated compounds. This high level of stereocontrol has been a cornerstone of the application of this methodology in the synthesis of natural products and their analogues. iupac.orgresearchgate.net

| Chiral Aldehyde | Reagent | Major Diastereomer | Diastereoselectivity |

| 2,3-O-Isopropylidene-D-glyceraldehyde | 2-(Trimethylsilyl)thiazole | anti-adduct | ~95:5 |

| N-Boc-L-serinal acetonide | 2-(Trimethylsilyl)thiazole | anti-adduct | High |

This table presents research findings on the diastereoselective addition of the thiazole reagent to representative chiral aldehydes.

Synthetic Utility in Complex Molecule Construction

The methodologies described above provide powerful pathways for the de novo synthesis of complex and biologically relevant molecules, especially carbohydrate derivatives.

The iterative and stereoselective nature of the thiazole-based homologation provides a direct and flexible route to a wide variety of polyhydroxylated aldehydes, which are the fundamental structures of carbohydrates. iupac.orgthieme-connect.de By starting with simple, readily available chiral aldehydes and applying the thiazole addition-unmasking sequence, chemists can construct long-chain, stereochemically defined aldoses. iupac.org This strategy has been successfully applied to the synthesis of all eight D-hexoses starting from D-glyceraldehyde. iupac.org

An extensive search of scientific literature and chemical databases has been conducted for information specifically pertaining to the chemical compound This compound . Despite a thorough investigation into its applications in advanced organic synthesis, including its potential role in the development of bioactive thiazole-containing compounds and as a precursor for other organometallic reagents, there is a notable absence of specific, detailed research findings for this particular compound.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the user's specific outline and content requirements, including the creation of data tables, as the foundational information and data for this particular compound are not available through the conducted searches.

Computational Chemistry and Theoretical Studies

Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a standard tool for investigating the properties of N-heterocyclic carbenes and their derivatives. semanticscholar.org Functionals such as B3LYP and ωB97X-D are commonly employed, often paired with basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p), to achieve a balance between computational cost and accuracy. acs.orgepdf.pub These calculations are used to determine optimized molecular geometries, thermodynamic properties, and vibrational frequencies. conicet.gov.arresearchgate.net For thiazol-2-ylidenes, DFT studies reveal that the replacement of a nitrogen atom in the more common imidazol-2-ylidene ring with a sulfur atom leads to a significant disruption of the ring's symmetry. epdf.pub Furthermore, DFT calculations have been used to study the mechanism of reactions involving related thiazolium salts, employing functionals like B3LYP and M06-2X with various basis sets to model the radical intermediates. ucsd.edu

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide critical information about the electron-donating and accepting capabilities of a molecule. epdf.pub The HOMO is directly related to the nucleophilicity and electron-donating ability of the carbene, while the LUMO is associated with its electrophilicity and electron-accepting properties. epdf.pub

For thiazol-2-ylidenes, the HOMO is typically a σ-type orbital localized on the carbenic carbon (C2), which accounts for its strong nucleophilic character. epdf.pub The energy of this HOMO is a key determinant of the carbene's donating ability. nih.gov The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. ijcce.ac.ir Computational studies on various NHCs, including thiazol-2-ylidenes, have quantified these energy levels to compare their reactivity profiles. epdf.pubnih.gov

Table 1: Representative Frontier Molecular Orbital Energies of N-Heterocyclic Carbenes Calculated at the B3LYP/6-311++g(d,p) level of theory. Data is for a closely related N-aryl thiazol-2-ylidene (MeIPrS) and is representative of the class.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.07 | σ-bonding orbital, indicates strong nucleophilicity |

| LUMO | -1.51 | π-antibonding orbital, relates to electrophilicity |

| HOMO-LUMO Gap | 4.56 | Indicator of chemical stability and reactivity |

Source: Adapted from computational studies on N-aryl thiazol-2-ylidenes. epdf.pubnih.gov

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, hyperconjugative interactions, and the delocalization of electron density within a molecule. mdpi.com In thiazole-based systems, NBO analysis reveals significant charge transfer interactions that contribute to the molecule's stability. researchgate.net

Table 2: Representative NBO Analysis of Charge Transfer Interactions in a Thiazole (B1198619) System Data from a related thiazole azo dye, illustrating the principle of charge delocalization.

| Interaction (Donor -> Acceptor) | Stabilization Energy (kcal/mol) |

| π(C35–C36) -> π(C1–C2) | 23.69 |

| π(C1–C2) -> π(C35–C50) | 43.29 |

Source: Adapted from NBO analysis of thiazole azo dyes. researchgate.net

Reaction Mechanism Elucidation and Energy Profiles

Computational chemistry provides a virtual laboratory to map the entire energy landscape of a chemical reaction. For reactions involving thiazol-2-ylidenes, DFT calculations are used to identify all stationary points, including reactants, products, intermediates, and transition states. nih.gov This allows for the elucidation of complex catalytic cycles, such as those in the benzoin (B196080) condensation or Stetter reaction, where thiazol-2-ylidenes act as catalysts. nih.gov

Studies have computationally modeled the formation of the key Breslow intermediate, which is generated from the reaction of the carbene with an aldehyde. nih.gov The energy barriers for each step in the catalytic cycle, including the initial nucleophilic attack and subsequent proton transfer steps, have been calculated. acs.orgnih.gov For instance, DFT computations of the free energy profile for a silver-NHC catalyzed cyclization reaction identified the transition state barriers for each elementary step, confirming the viability of the proposed mechanism. epdf.pub The stability of the Breslow intermediate derived from thiazol-2-ylidene has been found to be significantly greater than that from other NHCs, a feature that has been quantified through computational analysis. nih.gov

Conformational Analysis and Geometrical Optimizations

The geometry of the 3,4-dimethylthiazol-2-ylidene anion is a critical factor in its reactivity and coordination chemistry. DFT calculations provide highly accurate optimized geometries, including bond lengths, bond angles, and dihedral angles. researchgate.net In thiazol-2-ylidenes, the five-membered ring is not perfectly symmetrical due to the different covalent radii and bonding characteristics of the nitrogen and sulfur atoms. epdf.pub This results in a unique "half umbrella" shape, which influences its steric profile as a ligand in organometallic complexes. epdf.pub

Computational studies on related thiazole structures have compared theoretically optimized geometries with experimental data from X-ray crystallography, showing excellent agreement, particularly when using functionals like B3LYP with appropriate basis sets. researchgate.net

Table 3: Representative Calculated and Experimental Bond Lengths in a Thiazole Ring Data for a related thiazole derivative, illustrating the accuracy of DFT methods.

| Bond | Method | Bond Length (Å) |

| S4–C1 | ωB97XD/6-311++G | 1.744 |

| S4–C1 | Experimental (X-ray) | 1.744 |

| C1–N2 | ωB97XD/6-311++G | 1.319 |

| C1–N2 | Experimental (X-ray) | 1.321 |

Source: Adapted from a DFT study on thiazole azo dyes. researchgate.net

Investigations into Intermolecular Interactions

The title compound explicitly includes a lithium cation, making the study of intermolecular interactions between the cation and the thiazol-2-ide anion crucial. While many computational studies focus on the isolated carbene, more advanced models incorporate the counter-ion to understand its influence. In nonpolar solvents, the nature of the cation (e.g., Li+, K+, Cs+) associated with the base used to form the carbene can significantly impact the redox potential of the resulting intermediates. nih.gov Computational models show that smaller, more coordinating cations like Li+ can have a more pronounced effect compared to larger, weakly coordinating cations. nih.gov

Theoretical models can also investigate non-covalent interactions such as π-π stacking, which can occur between thiazole rings in aggregates or within crystal lattices. Furthermore, the interaction with solvent molecules can be modeled using continuum solvation models (like PCM or SMD) to provide a more realistic picture of the species' behavior in solution. acs.org The presence of the lithium cation can influence the geometry and electronic structure of the anion through strong electrostatic and coordination interactions, which can be precisely modeled using DFT.

Analysis of Noncovalent N···H Interactions

Noncovalent interactions (NCIs) are fundamental in determining the supramolecular architecture and crystal packing of molecular solids. In heterocyclic compounds, interactions involving nitrogen are of particular interest. Studies on various nitrogen-rich heterocyclic compounds have shown that N···H interactions are often the primary driving force in their crystal structures. nih.govnih.gov

For thiazole derivatives, the nitrogen atom in the ring can act as a hydrogen bond acceptor. The analysis of crystal structures and computational modeling of related heterocyclic systems reveal that various types of noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a significant role. nih.gov Specifically, in many nitrogen-containing heterocycles, N···H interactions constitute a major percentage of the intermolecular contacts, highlighting their importance in the stability of the crystal lattice. nih.govnih.gov In the context of lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide, the nitrogen atom of the thiazole ring is a potential site for such noncovalent interactions, which can be investigated using tools like Reduced Density Gradient (RDG) analysis. nih.gov

Theoretical Spectroscopic Predictions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. For thiazole derivatives, theoretical calculations of vibrational spectra (IR and Raman) can provide insights into their structural characteristics. For instance, in a study of a pyrone derivative, DFT calculations at the B3LYP/6-311G** level were used to reproduce experimental IR and Raman spectra, allowing for the assignment of vibrational modes. scifiniti.com Similar approaches can be applied to this compound to predict its characteristic vibrational frequencies.

Furthermore, the electronic spectra of thiazole chromophores have been studied theoretically, with calculations showing that the maximum absorption wavelength (λmax) can be influenced by solvent polarity. pku.edu.cn For related thiazole derivatives, theoretical spectral data have been obtained at standard conditions (298 K, 1 atm) to understand their electronic and vibrational properties. scifiniti.com

Molecular Docking and Ligand-Based Computational Approaches for Related Thiazole Structures

Molecular docking and ligand-based approaches are powerful tools in drug discovery and materials science to predict the binding affinity and interaction modes of small molecules with macromolecular targets. While specific docking studies on this compound are not prevalent, extensive research on other thiazole derivatives provides a framework for understanding its potential interactions.

Molecular Interaction Field (MIF) analysis is a computational technique used to visualize and quantify the interaction energies between a probe and a target molecule. This method is valuable in understanding the steric and electrostatic properties that govern molecular recognition. For derivatives of 1,3,4-thiadiazole (B1197879), which are structurally related to thiazoles, MIF analysis as part of 3D-QSAR studies has been used to create contour maps that highlight regions favorable for steric and electrostatic interactions, providing insights into their binding modes.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a specific biological activity. For various series of thiazole and related five-membered heterocyclic derivatives, pharmacophore models have been successfully developed to guide the design of new compounds with desired properties, such as antihypertensive or antitubulin activities. scispace.comresearchgate.net A typical pharmacophore model for these heterocycles might include features like an aromatic ring, hydrophobic areas, and hydrogen bond acceptors. scispace.com For instance, a four-point pharmacophore model (AAHR) was generated for a series of acyl 1,3,4-thiadiazole amides and sulfonamides to elucidate their antitubulin activity. researchgate.net

The development of such models for compounds structurally similar to this compound can help in identifying its potential biological targets and designing new derivatives with enhanced activity.

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods are frequently employed to predict the NLO properties of new materials. Thiazole derivatives have been identified as promising NLO chromophores. ibm.com Theoretical studies, often using DFT and Time-Dependent Hartree-Fock (TDHF) methods, are used to calculate the first and third-order hyperpolarizabilities (β and γ), which are key indicators of a molecule's NLO response. researchgate.net

Studies on substituted thiazole-azo polymers have shown that the nature and position of substituents can significantly impact the NLO response. researchgate.netscilit.com For example, the maximum absorption wavelengths and HOMO-LUMO energy gaps, which are crucial for NLO properties, can be tuned by chemical modifications. pku.edu.cnresearchgate.net Theoretical calculations of the second-order polarizability (β) for substituted thiazole derivatives have been performed to understand their potential as NLO materials. researchgate.net These computational approaches can be applied to this compound to predict its NLO properties and guide the design of new thiazole-based materials with enhanced performance.

Aggregation Behavior and Solution State Structural Elucidation

Characterization of Aggregates (Oligomeric and Polymeric Species) in Solution

Organolithium compounds in solution exist as equilibrium mixtures of various aggregated species, such as dimers, tetramers, and higher-order oligomers or polymers. The specific nature of these aggregates for lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide has not been empirically determined. However, based on studies of other lithiated heterocycles and organolithium reagents, it is highly probable that this compound also forms such aggregates. For instance, many organolithium compounds are known to form dimeric or tetrameric structures in common ethereal solvents. nih.gov The aggregation state is a dynamic equilibrium between monomeric, dimeric, and higher-order species.

It is plausible that in a coordinating solvent like tetrahydrofuran (B95107) (THF), this compound would primarily exist as solvated dimers and tetramers. In less coordinating hydrocarbon solvents, higher degrees of aggregation would be expected. The formation of these aggregates is driven by the highly polar nature of the carbon-lithium bond and the desire of the electron-deficient lithium atoms to achieve a higher coordination number.

Factors Influencing Aggregation Dynamics

The equilibrium between different aggregation states is sensitive to several factors, which collectively determine the predominant species in solution for an organolithium compound.

Concentration: As a general trend for organolithium compounds, higher concentrations favor the formation of larger aggregates (tetramers, hexamers), while lower concentrations shift the equilibrium towards smaller aggregates like dimers and monomers.

Solvent Effects: The coordinating ability of the solvent plays a crucial role. Strongly coordinating solvents, such as tetrahydrofuran (THF) and dimethoxyethane (DME), can break down larger aggregates by solvating the lithium cations, thereby favoring the formation of smaller, more reactive species. nih.gov In contrast, non-coordinating hydrocarbon solvents tend to promote the formation of higher-order aggregates.

Temperature: Temperature can influence the position of the aggregation equilibrium. However, the effect can be complex and depends on the specific organolithium compound and solvent system.

Presence of Metal Ions or Chelating Agents: The addition of other lithium salts (e.g., LiBr, LiI) can lead to the formation of mixed aggregates with different structures and reactivities. nih.gov Chelating agents, such as tetramethylethylenediamine (TMEDA) and hexamethylphosphoramide (B148902) (HMPA), are particularly effective at deaggregating organolithium compounds by strongly coordinating to the lithium centers, often leading to the formation of monomers or dimers. nih.gov

Table 1: General Influence of Factors on Organolithium Aggregation

| Factor | Influence on Aggregation State | Predominant Species with Increasing Influence |

| Concentration | Higher concentration favors higher aggregation. | Monomer → Dimer → Tetramer → Higher Aggregates |

| Solvent Polarity/Coordination | More coordinating solvents favor lower aggregation. | Higher Aggregates → Tetramer → Dimer → Monomer |

| Temperature | Effect is system-dependent, can shift equilibrium. | Varies |

| Additives (e.g., TMEDA, HMPA) | Strong chelating agents break down aggregates. | Higher Aggregates → Dimer/Monomer |

Methodologies for Studying Aggregation in Organolithium Solutions

Several spectroscopic and analytical techniques are employed to study the aggregation of organolithium compounds in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful tools for elucidating the structure of organolithium aggregates in solution. nih.gov Multinuclear NMR experiments, including ¹H, ¹³C, and especially ⁶Li and ⁷Li NMR, provide valuable information. For instance, ⁶Li-¹³C coupling can reveal the number of lithium atoms bonded to a specific carbon. Diffusion-Ordered Spectroscopy (DOSY) can also be used to determine the size of molecules in solution and thus distinguish between different aggregation states.

Cryoscopy: This technique involves measuring the freezing point depression of a solvent to determine the molar mass of the solute, which can indicate the degree of aggregation.

UV-Vis Spectroscopy: Changes in the electronic environment of the carbanionic center upon aggregation can sometimes be observed by UV-Vis spectroscopy, allowing for the study of aggregation equilibria. nih.gov

Computational Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), are increasingly used to model the structures and relative energies of different aggregates and to complement experimental findings. nih.gov

Determination of Association Constants and Aggregation Equilibria

The equilibria between different aggregation states can be described by association constants. For a simple monomer-dimer equilibrium:

2M ⇌ D, with K_assoc = [D] / [M]²

where M represents the monomer and D represents the dimer. While specific association constants for this compound are not available in the literature, studies on other organolithium compounds have determined such values. These constants are typically derived from concentration-dependent spectroscopic measurements (e.g., NMR or UV-Vis). The equilibrium can be more complex, involving multiple species (e.g., monomer-dimer-tetramer), and may also include the formation of mixed aggregates with other species in solution. nih.gov

The concept of H- and J-aggregates, which describes different geometric arrangements of monomers within an aggregate leading to distinct spectroscopic shifts, is more commonly applied to organic dyes. While organolithium aggregates have well-defined geometries, the H/J-aggregate terminology is not standard in this context. Instead, the structures are typically described as dimers, tetramers, etc., with specific geometries like cubane-like tetramers.

Impact of Aggregation on Reactivity and Stereoselectivity

The state of aggregation has a profound impact on the reactivity and stereoselectivity of organolithium reagents. It is a widely held principle that lower aggregates (monomers and dimers) are generally more reactive than higher aggregates. acs.org This is because the carbanionic center in smaller aggregates is more accessible to the electrophile.

Reactivity: The reaction rate of an organolithium reagent often depends on the concentration of the most reactive species in the equilibrium, which is typically the monomer. Therefore, conditions that favor deaggregation, such as the use of coordinating solvents or chelating additives, often lead to a significant increase in reaction rates. nih.govnih.gov However, there are also cases where dimers are the reactive species. nih.gov

Stereoselectivity: The aggregation state can also influence the stereochemical outcome of a reaction. Reactions proceeding through different aggregation states can lead to different diastereomeric or enantiomeric products. In some cases, mixed aggregates incorporating a chiral ligand are responsible for high levels of stereocontrol in asymmetric synthesis. The specific geometry of the aggregate can dictate the trajectory of the electrophilic attack, thereby controlling the stereochemistry of the product.

Given the lack of specific studies on this compound, it is reasonable to infer that its reactivity and stereoselectivity will be similarly modulated by its aggregation state in solution.

Advanced Methodological Developments and Future Research Directions

Development of Green and Sustainable Synthetic Routes for Lithiated Thiazoles

The synthesis of lithiated thiazoles, including lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide , has traditionally relied on methods that can be resource-intensive and generate significant waste. ucc.ie The development of greener and more sustainable synthetic routes is a key focus of modern chemistry, addressing the need for environmentally benign processes. hw.ac.uk

Recent advancements in the green synthesis of thiazole (B1198619) derivatives, the precursors to their lithiated counterparts, have centered on several innovative techniques. These include microwave irradiation, ultrasound-assisted synthesis, the use of green catalysts, and mechanochemistry. ucc.ie Such methods offer considerable advantages, including enhanced reaction rates, improved energy efficiency, and often, higher yields with simplified purification. ucc.iersc.org For instance, the Hantzsch thiazole synthesis, a cornerstone for creating the thiazole ring, can be adapted to solvent-free conditions, significantly reducing volatile organic compound (VOC) emissions. nih.gov

| Green Synthesis Technique | Potential Application to Lithiated Thiazole Synthesis | Key Advantages |

| Microwave Irradiation | Synthesis of 3,4-dimethylthiazole precursor | Reduced reaction times, increased yields, energy efficiency ucc.iebepls.com |

| Ultrasound-Assisted Synthesis | Synthesis of 3,4-dimethylthiazole precursor | Milder reaction conditions, shorter reaction times, high yields google.com |

| Green Catalysts | Use of recyclable catalysts for precursor synthesis | Reduced waste, catalyst reusability, lower environmental impact rsc.org |

| Mechanochemistry (Ball Milling) | Solvent-free generation of This compound | Eliminates bulk solvents, simplified setup, high efficiency eurekalert.org |

Exploration of Novel Reactivity Modes and Cascade Transformations

The reactivity of 2-lithiated thiazoles, such as This compound , is a rich area for exploration, offering the potential for novel chemical transformations. As a potent nucleophile, this reagent can react with a wide array of electrophiles to introduce diverse functional groups at the 2-position of the thiazole ring. pharmaguideline.com Beyond simple substitution, research is focused on uncovering new reactivity modes and designing elegant cascade reactions.

Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecular architectures in a single synthetic operation, which is highly efficient and atom-economical. google.com For instance, the initial reaction of This compound with a carefully chosen electrophile could trigger a series of intramolecular events, leading to the rapid assembly of fused heterocyclic systems. The development of such cascade sequences involving thiazole derivatives is an active area of research, with the potential to streamline the synthesis of complex, biologically active molecules. rsc.org

Furthermore, the strategic functionalization of the thiazole ring can be achieved through regioselective lithiation. While the C2 position is the most acidic and therefore the primary site of deprotonation, it is possible to direct lithiation to other positions under specific conditions, or through the use of directing groups. ucc.ie This opens up avenues for creating multifunctionalized thiazole building blocks for use in complex syntheses.

Computational Design of Thiazole-Based Organolithiums for Precision Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of organometallic compounds. ucc.iersc.org For This compound , computational studies can provide deep insights into its structure, stability, and reaction mechanisms. By modeling the transition states of its reactions with various electrophiles, chemists can predict the feasibility and outcome of new transformations, accelerating the discovery of novel reactivity. google.com

In silico design allows for the virtual screening of different reaction conditions and substrates, saving significant time and resources in the laboratory. For example, DFT calculations can be used to predict the regioselectivity of lithiation and subsequent reactions, guiding the experimental design for the synthesis of specific isomers. ucc.ie Moreover, computational tools can be employed to design novel thiazole-based organolithium reagents with tailored electronic and steric properties for highly selective transformations. This approach is particularly valuable in the synthesis of complex molecules where precise control over stereochemistry and chemoselectivity is paramount. hw.ac.ukrsc.org

| Computational Method | Application in Thiazole Organolithium Chemistry | Outcome |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition states, and electronic properties. ucc.iegoogle.com | Prediction of reactivity, regioselectivity, and reaction mechanisms. |

| In Silico Screening | Virtual testing of different substrates and reaction conditions. | Rational design of experiments and optimization of reaction outcomes. hw.ac.uk |

| Molecular Docking | Prediction of binding modes of thiazole derivatives with biological targets. acs.org | Design of thiazole-based compounds with specific biological activities. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The highly reactive and often unstable nature of organolithium reagents presents significant challenges for large-scale synthesis in traditional batch reactors. ucc.ieacs.org Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes and reactors, offers a powerful solution to these challenges. nih.gov The integration of This compound synthesis and utilization into flow chemistry platforms represents a major advancement in process safety and efficiency.

Flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgnih.gov This enhanced control is crucial for managing the exothermicity of organolithium reactions and for handling unstable intermediates. hw.ac.ukresearchgate.net By generating and immediately consuming This compound in a continuous flow system, the risks associated with its accumulation are minimized, making the process safer and more scalable. okayama-u.ac.jp

Furthermore, flow chemistry platforms can be readily integrated with automated systems for real-time monitoring and optimization. This allows for the rapid exploration of reaction conditions and the efficient production of libraries of functionalized thiazole derivatives for drug discovery and materials science research. nih.gov

Potential Applications in Advanced Materials Science

The unique electronic and structural properties of the thiazole ring make it a valuable building block for advanced materials. lifechemicals.com Functionalized thiazoles are being incorporated into a variety of materials, including conjugated polymers for organic electronics and porous organic frameworks (POFs) for applications in catalysis and gas storage. rsc.orgrsc.orgresearchgate.net

The use of This compound as a key building block allows for the precise introduction of the 3,4-dimethylthiazole unit into polymer backbones. Thiazole-containing polymers have shown promise as semiconductor materials in organic solar cells and as emissive components in organic light-emitting diodes (OLEDs). researchgate.netrsc.org The electron-deficient nature of the thiazole ring can be tuned by the introduction of various substituents, allowing for the rational design of materials with specific electronic properties. rsc.org

Moreover, thiazole derivatives are being explored for the construction of porous organic polymers. These materials possess high surface areas and tunable pore sizes, making them attractive for a range of applications. The rigid and planar structure of the thiazole unit can contribute to the formation of robust and highly ordered porous networks. The ability to functionalize the thiazole ring using This compound provides a powerful tool for tailoring the properties of these advanced materials.

| Material Class | Role of Thiazole Moiety | Potential Application |

| Conjugated Polymers | Electron-accepting unit in the polymer backbone. researchgate.netrsc.org | Organic solar cells, organic light-emitting diodes (OLEDs). researchgate.net |

| Porous Organic Frameworks (POFs) | Rigid building block for creating porous structures. rsc.org | Gas storage, catalysis, sensing. |

| Fluorescent Dyes | Core chromophore. nih.gov | Bio-imaging, sensors. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.